5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that contains both bromine and methoxy functional groups
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step reactions. One common method includes the Suzuki coupling reaction, where 2-substituted benzyloxy-5-bromopyrimidines are coupled with various aryl boronic acids in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and bases such as Cs₂CO₃ (cesium carbonate) . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential anticancer properties. It has shown moderate in vitro cytotoxic activity against certain cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one include other brominated pyridine derivatives and isoindolones. For example:
5-Bromo-2-methoxypyridine: This compound shares the bromine and methoxy functional groups but lacks the isoindolone structure.
2,3-Dihydro-1H-isoindol-1-one: This compound lacks the bromine and methoxy groups but shares the isoindolone core structure. The uniqueness of this compound lies in its combination of these functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
918331-61-0 |
---|---|
Molekularformel |
C14H11BrN2O2 |
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
5-bromo-2-(6-methoxypyridin-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H11BrN2O2/c1-19-13-5-3-11(7-16-13)17-8-9-6-10(15)2-4-12(9)14(17)18/h2-7H,8H2,1H3 |
InChI-Schlüssel |
WGXYDSHQQDAVCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)N2CC3=C(C2=O)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.